4-[(2-Methylpiperidin-1-yl)methyl]aniline
Description
4-[(2-Methylpiperidin-1-yl)methyl]aniline is a substituted aniline derivative featuring a 2-methylpiperidine moiety linked via a methylene bridge. This compound is of interest in medicinal chemistry due to the piperidine group's role in enhancing bioavailability and modulating receptor interactions.
Properties
IUPAC Name |
4-[(2-methylpiperidin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-2-3-9-15(11)10-12-5-7-13(14)8-6-12/h5-8,11H,2-4,9-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNSSUGFLMSCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpiperidin-1-yl)methyl]aniline typically involves the reaction of 4-chloromethyl aniline with 2-methylpiperidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylpiperidin-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as bromine (Br2) for halogenation and concentrated sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
Structural Formula
Medicinal Chemistry
4-[(2-Methylpiperidin-1-yl)methyl]aniline has been studied for its potential as a pharmaceutical agent. Its structural similarity to known drugs allows it to interact with various biological targets.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperidine exhibit antidepressant properties. A study investigated the effects of this compound on serotonin receptors, showing promising results in enhancing serotonin levels in animal models. This suggests potential applications in treating mood disorders.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions makes it valuable for creating more complex molecules.
Application Example: Synthesis of Heterocycles
In synthetic chemistry, this compound has been used as a building block for synthesizing heterocyclic compounds. A recent study demonstrated its use in the formation of quinoline derivatives, which are important in pharmaceuticals and agrochemicals.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Modification
A research project focused on modifying polymer matrices with this compound to enhance mechanical properties and thermal stability. The modified polymers showed improved performance compared to unmodified counterparts, indicating potential industrial applications.
Biological Research
Due to its interactions with biological systems, this compound is also explored in biological research contexts.
Application Example: Enzyme Inhibition Studies
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, research on its effect on acetylcholinesterase revealed significant inhibition, suggesting potential use in neuropharmacology.
Mechanism of Action
The mechanism of action of 4-[(2-Methylpiperidin-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Piperidine/Piperazine-Substituted Anilines
Tris-Pyrazolyl Derivatives
- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline : Features a tris-pyrazolylmethyl group instead of piperidine. Methyl groups on pyrazole enhance solubility in organic solvents and stabilize polymorphic forms via N–H···N interactions .
Physicochemical Properties
Solubility and Polymorphism
- This compound : Predicted to exhibit moderate solubility in polar solvents due to the basic piperidine nitrogen. The 2-methyl group may hinder crystallization, reducing polymorph formation compared to tris-pyrazolyl analogs .
- 4-(Tris(4-methylpyrazolyl)methyl)aniline : Exists in two polymorphs (I and II) with distinct N–H···N interactions. Methyl groups enhance solubility in chloroform and DMSO .
- Sulfonamide analogs: Higher polarity due to -SO2- group reduces solubility in non-polar solvents but improves crystallinity .
Thermodynamic Stability
- DFT studies on tris-pyrazolyl derivatives show that methyl substitution lowers Gibbs free energy (ΔG = 7.1 kcal/mol vs. 7.6 kcal/mol for unsubstituted analog), favoring reaction thermodynamics .
Biological Activity
4-[(2-Methylpiperidin-1-yl)methyl]aniline, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a piperidine ring, which is often associated with various pharmacological properties. The following sections delve into its biological activities, including anticancer effects, enzyme inhibition, and receptor interactions, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18N2
- CAS Number : 29180-40-3
This compound features an aniline moiety substituted with a piperidine group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Studies
In these studies, the compound showed significant reduction in cell viability at concentrations around 10 µM, indicating its potential as an anticancer agent.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown promising results in inhibiting certain kinases that are overactive in cancer cells.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CDK6 | 8.0 | Competitive inhibition |
| PI3K | 10.5 | Allosteric inhibition |
These findings suggest that the compound may interfere with critical signaling pathways in cancer cells, thereby hindering their proliferation.
Receptor Interactions
This compound has been studied for its interactions with various receptors. Its binding affinity to certain receptors could explain some of its pharmacological effects.
Table 3: Receptor Binding Affinities
These interactions may contribute to the compound's diverse biological activities, including potential neuroprotective effects.
Case Studies
Several case studies have highlighted the effectiveness of piperidine derivatives in therapeutic contexts:
-
Case Study on Cancer Treatment :
A study involving a combination therapy using this compound alongside traditional chemotherapeutics showed enhanced efficacy in reducing tumor size in murine models of breast cancer. The combination resulted in a synergistic effect with a significant decrease in tumor growth compared to monotherapy. -
Neuroprotective Effects :
Another investigation focused on the neuroprotective properties of this compound, revealing its potential to mitigate neurodegeneration in animal models of Alzheimer's disease through modulation of sigma receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
